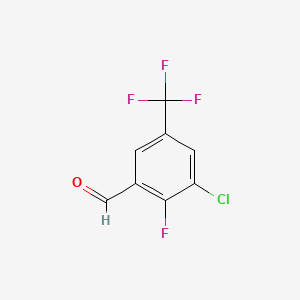

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZTVIFIFJCNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352999 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-02-4 | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Chemistry

CAS Number: 261763-02-4

This technical guide provides an in-depth overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a crucial intermediate in the synthesis of complex organic molecules. This compound is of significant interest to researchers and professionals in the fields of drug discovery, agrochemicals, and materials science due to its unique substitution pattern which imparts desirable properties to target molecules.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 261763-02-4 |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| Boiling Point | 196 °C |

| Density | 1.54 g/mL at 25 °C |

| Refractive Index | n20/D 1.476 |

Synthesis and Reactivity

This compound is a versatile reagent in organic synthesis. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions. The trifluoromethyl group enhances the electrophilicity of the aromatic ring and can improve the metabolic stability and pharmacokinetic profile of derivative compounds.

While specific synthetic protocols for this exact molecule are proprietary or not widely published, a common method for the preparation of similar substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol.

Experimental Protocols

The following is a representative experimental protocol for a reaction analogous to the synthesis of this compound, based on the preparation of a structurally similar compound. This protocol is provided for illustrative purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of a Substituted Benzaldehyde via Oxidation of a Benzyl Alcohol

This procedure details the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.

Materials:

-

(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of (3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)methanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) in one portion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and stir for an additional 30 minutes.

-

Filter the mixture through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Synthetic Workflow and Applications

As a versatile building block, this compound is utilized in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. For instance, it can be a key starting material in the synthesis of novel anti-inflammatory and anti-cancer drugs. The aldehyde functionality serves as a handle for the introduction of diverse molecular fragments, leading to the generation of libraries of compounds for biological screening.

Below is a conceptual workflow illustrating the role of this compound in a multi-step synthesis.

Caption: A generalized synthetic workflow illustrating the use of this compound as a starting material for the synthesis of complex bioactive molecules.

An In-depth Technical Guide to the Physical Properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the synthetic intermediate, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is compiled for professionals in research and development who utilize substituted benzaldehydes in the synthesis of complex molecules, including active pharmaceutical ingredients. This document presents available data in a structured format, outlines general experimental protocols for the determination of key physical characteristics, and includes logical diagrams to illustrate relevant chemical processes.

Core Physical and Chemical Data

This compound is a trifluoromethylated, halogenated benzaldehyde derivative. Its specific substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The key identifiers for this compound are:

-

CAS Number: 261763-02-4

-

Molecular Formula: C₈H₃ClF₄O

-

Molecular Weight: 226.56 g/mol

| Property | Value |

| Assay Purity | 96% |

| Boiling Point | 196 °C (lit.)[1] |

| Density | 1.54 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.476 (lit.)[1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of substituted benzaldehydes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, a distillation-based method or a capillary method in a high-boiling point liquid is suitable.

Apparatus:

-

Thiele tube or a similar heating apparatus (e.g., aluminum block)

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., silicone oil)

Procedure:

-

A small amount of the liquid sample is placed into the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is then placed in the Thiele tube containing the heating liquid.

-

The apparatus is heated gently and gradually.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is removed when a continuous and rapid stream of bubbles is observed.

-

The liquid is allowed to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid sample is by using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance.

-

The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and its mass is weighed again.

-

The density of the sample is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of a liquid sample.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

Light source (typically a sodium lamp, D-line at 589 nm)

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent (typically at 20 °C).

Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for a substituted benzaldehyde and a typical workflow for physical property determination.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its burgeoning role in the development of novel therapeutics, particularly as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in contemporary drug discovery and development.

Chemical Structure and Properties

This compound is a substituted benzaldehyde with the chemical formula C₈H₃ClF₄O.[1] The strategic placement of its substituents on the benzene ring creates a unique electronic and steric environment, making it a valuable synthon for introducing fluorinated moieties into larger molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261763-02-4 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.56 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | Not available | |

| SMILES | O=Cc1cc(C(F)(F)F)cc(Cl)c1F | |

| InChI Key | Not available |

Table 2: Spectroscopic Data Summary (Predicted and/or from Similar Compounds)

| Technique | Key Features |

| ¹H NMR | Aromatic protons and an aldehyde proton (δ 9.5-10.5 ppm). |

| ¹³C NMR | Resonances for aromatic carbons, the trifluoromethyl carbon, and the carbonyl carbon (δ >180 ppm). |

| ¹⁹F NMR | Signals corresponding to the aromatic fluorine and the trifluoromethyl group. |

| IR Spectroscopy | Characteristic C=O stretching of the aldehyde (~1700 cm⁻¹), C-F and C-Cl stretching frequencies. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Reactions

General Experimental Protocol: Oxidation of a Substituted Benzyl Alcohol

This protocol is adapted from the synthesis of 5-chloro-2-(trifluoromethyl)benzaldehyde and can be considered a plausible method for the preparation of the title compound from its corresponding alcohol precursor.[3]

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.

-

Filter the mixture through a pad of celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.[3]

Table 3: Representative Reaction Parameters

| Parameter | Value |

| Reactant Ratio (Alcohol:PCC) | 1 : 1.5-2.0 equivalents |

| Solvent | Dichloromethane (anhydrous) |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Purification | Silica Gel Chromatography |

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents. The presence of the trifluoromethyl group is particularly significant in modern drug design.

Role as a Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The benzaldehyde functional group can be readily converted into various heterocyclic scaffolds that form the core of many kinase inhibitors. While no specific kinase inhibitors have been publicly documented as being synthesized directly from this exact aldehyde, its structural motifs are present in patented kinase inhibitors.

Application in the Synthesis of GPCR Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. A patent for GPR52 modulator compounds describes the synthesis of molecules with a substructure that could be derived from this compound. The patent outlines a multi-step synthesis to produce a GPR52 modulator, which could potentially be adapted to start from the title compound.

Below is a logical workflow diagram illustrating a plausible synthetic pathway towards a GPR52 modulator, adapted from a similar synthesis described in patent WO2021090030A1.

Caption: Plausible synthetic workflow for a GPR52 modulator.

Experimental Workflows and Signaling Pathways

While specific signaling pathways directly modulated by compounds synthesized from this compound are proprietary, we can illustrate a generalized signaling pathway relevant to its potential applications. For instance, a synthesized kinase inhibitor would act within a cellular signaling cascade to block aberrant kinase activity, a hallmark of many cancers.

References

Technical Data Sheet: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Research and Development Professionals

This document provides a comprehensive overview of the physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key intermediate in various synthetic applications.

Molecular Identity and Structure

This compound is an aromatic aldehyde characterized by the presence of chloro, fluoro, and trifluoromethyl functional groups on the benzaldehyde scaffold.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| CAS Number | 261763-02-4 | [1][2] |

| Density | 1.54 g/mL at 25 °C | [2] |

| Boiling Point | 196 °C | [2] |

| Refractive Index | n20/D 1.476 | [2] |

Experimental Protocols

The characterization of this compound typically involves standard analytical techniques to confirm its identity and purity. While specific experimental details may vary between laboratories, the general methodologies are outlined below.

Workflow for Quality Control Analysis:

Caption: A generalized workflow for the quality control analysis of synthesized benzaldehyde derivatives.

Signaling Pathway Interactions (Hypothetical)

In drug discovery, understanding how a molecule might interact with biological pathways is crucial. While the specific biological activity of this compound is not detailed here, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a drug candidate.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the commercially available starting material, 2-fluoro-5-(trifluoromethyl)aniline, and proceeds through a three-step reaction sequence involving chlorination, diazotization followed by hydroxymethylation, and subsequent oxidation to yield the target aldehyde.

I. Proposed Synthetic Pathway

The synthesis is designed to strategically introduce the required chloro, fluoro, and trifluoromethyl substituents onto the benzene ring, culminating in the formation of the aldehyde functionality. The proposed pathway is as follows:

Figure 1: Proposed synthesis pathway for this compound.

II. Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the proposed synthesis.

Step 1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline

The initial step involves the regioselective chlorination of 2-fluoro-5-(trifluoromethyl)aniline. The directing effects of the existing amino and fluoro groups guide the incoming chloro substituent to the desired 3-position.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Charging: The flask is charged with 2-fluoro-5-(trifluoromethyl)aniline (10.0 g, 55.8 mmol) and dissolved in glacial acetic acid (100 mL).

-

Chlorination: A solution of N-chlorosuccinimide (NCS) (7.45 g, 55.8 mmol) in glacial acetic acid (50 mL) is added dropwise to the stirred aniline solution at room temperature over a period of 30 minutes.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

-

Work-up: Upon completion of the reaction (typically 2-4 hours), the reaction mixture is poured into ice-water (500 mL) with vigorous stirring. The precipitated solid is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral and then dried under vacuum. Further purification can be achieved by recrystallization from ethanol/water to afford 3-chloro-2-fluoro-5-(trifluoromethyl)aniline as a solid.

Step 2: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

This step involves the conversion of the amino group of 3-chloro-2-fluoro-5-(trifluoromethyl)aniline into a hydroxymethyl group. This is achieved through a Sandmeyer-type reaction, where the aniline is first diazotized and then reacted with a suitable reagent to introduce the hydroxymethyl functionality.

Experimental Protocol:

-

Diazotization:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)aniline (10.0 g, 46.8 mmol) is suspended in a mixture of concentrated hydrochloric acid (20 mL) and water (50 mL) in a 500 mL beaker, and the mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (3.57 g, 51.7 mmol) in water (15 mL) is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydroxymethylation:

-

In a separate 1 L three-necked round-bottom flask, a solution of formaldehyde (37% in water, 15.2 mL, 187 mmol) and copper(I) oxide (0.67 g, 4.68 mmol) in water (100 mL) is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution is added slowly to this mixture with vigorous stirring, while maintaining the temperature below 10 °C. Nitrogen gas evolution will be observed.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The mixture is then extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL), and then dried over anhydrous sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Step 3: Synthesis of this compound

The final step is the oxidation of the primary alcohol, 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol, to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: A 250 mL round-bottom flask is charged with pyridinium chlorochromate (PCC) (9.1 g, 42.2 mmol) and dichloromethane (100 mL).

-

Addition of Alcohol: A solution of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (8.0 g, 35.2 mmol) in dichloromethane (50 mL) is added to the PCC suspension in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for 2-3 hours. The progress of the reaction is monitored by TLC (hexane:ethyl acetate, 8:2).

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether (150 mL) and filtered through a pad of silica gel to remove the chromium salts. The silica gel pad is washed with additional diethyl ether (2 x 50 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford this compound as the final product.

III. Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis. Please note that these are target values and actual results may vary depending on experimental conditions.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Molar Ratio (Starting Material:Reagent) | Expected Yield (%) | Purity (%) |

| 1 | 2-Fluoro-5-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 179.11 → 213.56 | 1 : 1 (NCS) | 80-90 | >98 |

| 2 | 3-Chloro-2-fluoro-5-(trifluoromethyl)aniline | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | 213.56 → 228.57 | 1 : 1.1 (NaNO₂) / 1 : 4 (HCHO) | 60-70 | >97 |

| 3 | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol | This compound | 228.57 → 226.56 | 1 : 1.2 (PCC) | 85-95 | >99 |

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis and purification process.

Figure 2: Logical workflow for the synthesis of this compound.

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing 3-chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This document details potential starting materials, reaction pathways, and detailed experimental protocols. Quantitative data from analogous transformations are summarized for comparative purposes, and key workflows are visualized. Additionally, the potential biological relevance of benzaldehyde derivatives is discussed in the context of cellular signaling pathways.

Primary Synthetic Routes

The synthesis of this compound can be approached from two main strategic starting points, revolving around the formation of the aldehyde functional group. The most direct route involves the oxidation of the corresponding benzyl alcohol, which is commercially available. A more foundational approach involves the synthesis of this benzyl alcohol from its corresponding benzoic acid.

Route 1: Oxidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl Alcohol

The most straightforward and common method for the synthesis of this compound is the oxidation of its immediate precursor, 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol. This starting material is available from various chemical suppliers. The transformation is a standard oxidation of a primary alcohol to an aldehyde, for which several reliable methods exist. These methods must be carefully chosen to avoid over-oxidation to the carboxylic acid.

Common and effective reagents for this type of selective oxidation include:

-

Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (DCM).

-

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine. It is known for its mild conditions and broad functional group tolerance.[1][2]

-

Dess-Martin Periodinane (DMP) Oxidation: This uses a hypervalent iodine reagent and offers the advantage of proceeding at room temperature under neutral conditions, making it suitable for sensitive substrates.[3][4]

Route 2: Synthesis from 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid

The key step in this route is the reduction of the carboxylic acid. Common reducing agents for this transformation include:

-

Borane-tetrahydrofuran complex (BH3•THF): A selective reagent for the reduction of carboxylic acids to alcohols.[5]

-

Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of this transformation, although it is less selective than borane complexes.

The resulting benzyl alcohol is then oxidized to the desired benzaldehyde.

Experimental Protocols

The following protocols are representative methods for the key transformations in the synthesis of this compound.

Protocol 1: Oxidation of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl Alcohol using PCC

This protocol is adapted from a general procedure for the oxidation of a similar substituted benzyl alcohol.

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional hour.

-

Filter the mixture through a pad of silica gel to remove the chromium salts, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Protocol 2: Reduction of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic Acid using BH3•THF

This protocol is based on the synthesis of a structurally related benzyl alcohol.[5]

Materials:

-

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, dissolve 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5 hours.

-

Cool the reaction mixture to 0°C and slowly add 6N HCl to quench the reaction until no further gas evolution is observed.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction types, based on literature reports for structurally similar compounds.

Table 1: Oxidation of Substituted Benzyl Alcohols

| Oxidizing Agent | Substrate | Yield (%) | Reference |

|---|---|---|---|

| PCC | (5-chloro-2-trifluoromethylphenyl)methanol | 82 | Analogous reaction |

| DMP | Various benzyl alcohols | 85-95 | [3] |

| Swern Oxidation | Various benzyl alcohols | 80-95 |[1] |

Table 2: Reduction of Substituted Benzoic Acids

| Reducing Agent | Substrate | Yield (%) | Reference |

|---|

| BH3•THF | 2-Chloro-5-(trifluoromethyl)benzoic acid | 85 |[5] |

Biological Relevance and Signaling Pathways

Substituted benzaldehydes are important pharmacophores and intermediates in drug discovery. Fluorinated aromatic compounds, in particular, are of great interest due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[6] Benzaldehyde and its derivatives have been reported to exhibit anti-inflammatory and anti-cancer effects.

Some studies suggest that the biological activities of benzaldehydes may be mediated through the modulation of key cellular signaling pathways. For example, certain benzaldehydes have been shown to inhibit the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in response to inflammatory stimuli. The MAPK pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Additionally, benzaldehyde has been implicated in the stimulation of autophagy through the Sonic hedgehog (Shh) signaling pathway in certain cell types.[7] The Shh pathway is fundamental during embryonic development and also plays a role in adult tissue homeostasis. These findings suggest that this compound could be a valuable tool for investigating these and other signaling pathways.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde IUPAC name

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For researchers, scientists, and professionals in drug development, this compound is a key building block in organic synthesis. Its distinct substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, makes it a valuable intermediate for creating complex molecules with specific biological activities, particularly in the pharmaceutical and agrochemical sectors. The presence of the trifluoromethyl group, in particular, can enhance the reactivity and stability of the molecule in various chemical reactions.[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 261763-02-4 | [2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [2][4] |

| Molecular Weight | 226.56 g/mol | [2][4] |

| Boiling Point | 196 °C | |

| Density | 1.54 g/mL at 25 °C | |

| Refractive Index | n20/D 1.476 | |

| Purity | 95-96% | |

| Storage | 2-8 °C |

Synthesis and Experimental Protocols

Representative Synthesis: Oxidation of (5-chloro-2-trifluoromethylphenyl)methanol[7]

This protocol details the synthesis of 5-chloro-2-trifluoromethylbenzaldehyde from its corresponding phenylmethanol.

Materials and Reagents:

-

(5-chloro-2-trifluoromethylphenyl)methanol

-

Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC)

-

Diethyl ether

-

Silica gel

-

Hexane

-

Ethyl acetate

Experimental Procedure:

-

Dissolution: Dissolve (5-chloro-2-trifluoromethylphenyl)methanol (1.66 mmol) in 10 mL of dichloromethane.

-

Oxidation: Add pyridinium chlorochromate (3.32 mmol) to the solution.

-

Reaction: Stir the reaction mixture for 2 hours at room temperature.

-

Dilution: Upon completion, dilute the solution with diethyl ether and continue stirring for an additional hour.

-

Filtration: Filter the mixture to remove insoluble impurities.

-

Concentration: Concentrate the filtrate to remove the solvent.

-

Purification: Purify the crude product via silica gel column chromatography, using a 10% ethyl acetate in hexane solution as the eluent to yield the final product.

Biological Activity and Signaling

Benzaldehyde derivatives are recognized for their wide range of biological activities, including antimicrobial and fungicidal properties.[5] Research on new benzaldehyde derivatives has shown potent antiaflatoxigenic activity against fungi such as Aspergillus flavus. This activity is achieved by downregulating the expression of key regulatory genes involved in the aflatoxin biosynthetic pathway.

Specifically, certain benzaldehyde compounds have been observed to significantly suppress the transcription of the aflR, laeA, and veA genes.[5] These genes are crucial global regulators that control secondary metabolism and development in many Aspergillus species. By inhibiting these master regulators, the entire downstream pathway for aflatoxin production is effectively shut down. This mechanism presents a promising avenue for developing new agents to ensure food and feed safety.

References

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. The information is intended for use by professionals in research, development, and manufacturing environments.

Chemical Identity and Physical Properties

This compound is a substituted aromatic aldehyde. Its trifluoromethyl group and halogen substituents make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 261763-02-4 |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| SMILES | O=Cc1cc(C(F)(F)F)cc(Cl)c1F |

| Physical Property | Value |

| Boiling Point | 196 °C |

| Density | 1.54 g/mL at 25 °C |

| Refractive Index | n20/D 1.476 |

| Flash Point | Not applicable |

Hazard Identification and Safety Information

This chemical is classified as hazardous. It is crucial to handle it with appropriate personal protective equipment and in a well-ventilated area.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

| Precautionary Statement | GHS Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated. The primary hazards are irritation to the skin, eyes, and respiratory system upon exposure.

Experimental Protocol: Representative Synthesis

As an intermediate, this compound is often used in nucleophilic addition reactions at the aldehyde carbonyl group. The following is a generalized protocol for a Grignard reaction, a common application for such a substrate.

Objective: To synthesize a secondary alcohol via the reaction of this compound with a Grignard reagent.

Materials:

-

This compound

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (e.g., bromobenzene)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Standard glassware for workup and purification

Methodology:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to exclude moisture.

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small crystal of iodine.

-

Dissolve the alkyl/aryl halide in anhydrous ether/THF and add it to the dropping funnel.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until the magnesium is consumed.

-

-

Reaction with the Aldehyde:

-

Dissolve this compound in anhydrous ether/THF.

-

Cool the Grignard reagent in an ice bath.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation.

-

Visualized Workflows

The following diagrams illustrate key logical workflows for handling and safety procedures related to this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Protocol for responding to accidental exposure.

References

An In-depth Technical Guide to the Storage and Handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents is paramount. This guide provides a comprehensive overview of the essential safety protocols for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a key building block in various synthetic pathways.

Core Chemical Properties and Hazards

This compound is a halogenated aromatic aldehyde with the molecular formula C₈H₃ClF₄O[1]. It is classified as a combustible liquid and presents several health hazards. Researchers must be aware of its potential to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2][3]. The signal word for this chemical is "Warning".

Quantitative Data Summary

A clear understanding of the physical and chemical properties of a substance is critical for its safe handling. The table below summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Weight | 226.56 g/mol [1] |

| Boiling Point | 196 °C |

| Density | 1.54 g/mL at 25 °C |

| Refractive Index | n20/D 1.476 |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this chemical. This includes:

-

Eye Protection: Eyeshields or chemical safety goggles are essential to prevent eye irritation.[4][5]

-

Hand Protection: Chemical-resistant gloves are required to prevent skin contact and irritation.[4][5]

-

Respiratory Protection: In poorly ventilated areas or when dealing with aerosols or mists, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) should be used.

-

Protective Clothing: A lab coat or other protective clothing should be worn to minimize skin exposure.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to vapors.[4][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4]

Storage Requirements

Proper storage is crucial to maintain the stability of the chemical and prevent accidents. Key storage guidelines include:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][6]

-

Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[4]

-

Some sources suggest storing under an inert atmosphere, such as argon.[4][7]

-

Avoid exposure to heat, sparks, open flames, and other ignition sources.[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation persists, seek medical attention.[4][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Accidental Release Measures

In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with an inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[4][6]

Experimental Protocols

While this guide focuses on the safe handling and storage of this compound, it is important to note its application in chemical synthesis. It is often utilized as a reactant in the formation of more complex molecules. For instance, it can be used in Grignard reactions to produce substituted aromatic compounds.[1] Researchers planning to use this chemical should consult relevant literature for specific, detailed experimental methodologies.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for Safe Handling of this compound.

References

Spectroscopic Analysis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles and data from analogous structures, alongside detailed experimental protocols.

Compound Profile

-

Chemical Name: this compound

-

Synonyms: 5-Chloro-6,α,α,α-tetrafluoro-m-tolualdehyde[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~10.4 | s | Aldehydic proton (CHO) |

| ~8.1 | d | Aromatic proton | |

| ~7.9 | d | Aromatic proton | |

| ¹³C | ~185 | s | Aldehydic carbon (C=O) |

| ~160 (d) | d | Aromatic carbon attached to F | |

| ~138 (d) | d | Aromatic carbon | |

| ~132 (q) | q | Aromatic carbon attached to CF₃ | |

| ~128 | s | Aromatic carbon attached to Cl | |

| ~125 (q) | q | Aromatic carbon | |

| ~123 (q) | q | Trifluoromethyl carbon (CF₃) | |

| ¹⁹F | ~ -63 | s | -CF₃ |

| ~ -115 | s | Ar-F |

Predicted data is based on typical chemical shifts for similar functional groups and substitution patterns.

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2850-2750 | Medium, Doublet | Aldehyde C-H Stretch |

| 1715-1695 | Strong | Aldehyde C=O Stretch |

| 1600-1580 | Medium | Aromatic C=C Stretch |

| 1300-1100 | Strong | C-F Stretch (CF₃) |

| 1100-1000 | Strong | C-F Stretch (Aromatic) |

| 800-600 | Strong | C-Cl Stretch |

An FTIR spectrum for this compound has been noted in a database, acquired on a Bruker Tensor 27 FT-IR as a neat sample.[5]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z Ratio | Interpretation |

| 226/228 | [M]⁺ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |

| 225/227 | [M-H]⁺ |

| 197/199 | [M-CHO]⁺ |

| 157 | [M-CF₃]⁺ |

Experimental Protocols

The following sections detail standardized procedures for acquiring the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Utilize a 400 MHz (or higher) spectrometer. Acquire data using a standard pulse program with a spectral width of approximately -2 to 12 ppm, for 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: On the same instrument, using a proton-decoupled pulse program, acquire data over a spectral width of 0-200 ppm. A higher number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are recommended.

-

¹⁹F NMR Acquisition: Acquire data with a spectral width appropriate for fluorine NMR (e.g., -40 to -200 ppm) for 64-128 scans. An external reference such as CFCl₃ is typically used.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, the compound can be analyzed neat.

-

ATR-FTIR Acquisition: Apply a small drop of the neat liquid onto the crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Collection: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ are sufficient.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the prepared solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). A typical temperature program would be to hold at 50°C for 1 minute, then ramp at 10-20°C/min to 280°C.

-

MS Detection: Utilize Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

-

Visualized Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted below.

References

An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct chemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this versatile reagent, including its commercial availability, physicochemical properties, key synthetic applications with detailed experimental protocols, and insights into the biological relevance of its derivatives.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound in various quantities to suit their specific research and development needs.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 261763-02-4 | [1][2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [2] |

| Molecular Weight | 226.56 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are liquids. | |

| Boiling Point | 196 °C (lit.) | [1][2] |

| Density | 1.54 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.476 (lit.) | [1][2] |

| Purity | Typically ≥96% | [1] |

| Storage | Sealed in dry, room temperature. | [3] |

Synthesis and Chemical Reactivity

While the direct synthesis of this compound is not extensively detailed in readily available literature, a representative synthetic protocol for a structurally analogous compound, 5-chloro-2-(trifluoromethyl)benzaldehyde, involves the oxidation of the corresponding benzyl alcohol. This common synthetic transformation highlights a likely route for the preparation of the title compound.

General Reactivity: The chemical reactivity of this compound is dictated by its aldehyde functional group and the electron-withdrawing nature of the halogen and trifluoromethyl substituents on the aromatic ring. The aldehyde group is a versatile handle for a wide array of chemical transformations, including but not limited to:

-

Reductive amination: To form substituted benzylamines.

-

Wittig reaction and related olefination reactions: To generate substituted styrenes.

-

Condensation reactions: With active methylene compounds to form α,β-unsaturated systems.

-

Grignard and organolithium additions: To produce secondary alcohols.

-

Oxidation: To the corresponding carboxylic acid.

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution under certain conditions, although the aldehyde group can complicate such reactions.

Key Experimental Protocols

The true value of this compound lies in its application as a key intermediate in the synthesis of novel molecules with potential biological activity. Below are detailed experimental protocols for the synthesis of pyrazole derivatives, a class of compounds known for their diverse pharmacological properties, using this aldehyde as a starting material.

Synthesis of Pyrazole Derivatives

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[5][6][7][8] The trifluoromethyl group is a common feature in many pharmacologically active molecules, contributing to their enhanced metabolic stability and bioactivity.[9]

Experimental Protocol: Synthesis of a 1-(3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl)-3-aryl-1H-pyrazole-4-carbaldehyde derivative (Representative Procedure)

This protocol is adapted from general procedures for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.

-

Step 1: Synthesis of the Hydrazone Intermediate

-

To a solution of this compound (1.0 eq) in ethanol, add a solution of the desired aryl hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated hydrazone is collected by filtration, washed with water and a cold ethanol/water mixture, and dried under vacuum.

-

-

Step 2: Vilsmeier-Haack Cyclization to form the Pyrazole-4-carbaldehyde

-

In a flask equipped with a stirrer and a dropping funnel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF) (5.0 eq).

-

To this pre-formed Vilsmeier reagent, add a solution of the hydrazone from Step 1 (1.0 eq) in DMF dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from this compound.

References

- 1. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ベンズアルデヒド 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS: 261763-02-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 261763-02-4|this compound|BLD Pharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by a highly electron-deficient carbonyl group. This technical guide provides a detailed analysis of the factors governing its pronounced electrophilicity. The presence of three distinct electron-withdrawing groups—a trifluoromethyl group at the 5-position, a chlorine atom at the 3-position, and a fluorine atom at the 2-position—synergistically enhances the partial positive charge on the carbonyl carbon, making it an excellent substrate for nucleophilic attack. This document outlines the theoretical basis for its reactivity, presents comparative physicochemical and spectroscopic data, provides a representative experimental protocol for its reaction, and serves as a resource for professionals in chemical synthesis and drug development.

Introduction

Aromatic aldehydes are fundamental building blocks in organic synthesis, widely used in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. Their reactivity is primarily dictated by the electrophilicity of the carbonyl carbon. In the case of this compound, the benzene ring is heavily substituted with strongly electronegative atoms and groups, leading to a significant amplification of its electrophilic character. Understanding this electronic profile is crucial for predicting its behavior in chemical reactions and for designing synthetic routes that leverage its high reactivity.

This guide will explore the electronic effects of the substituents, offer a framework for predicting reactivity, and provide practical information for laboratory applications.

Electronic and Physicochemical Properties

The electrophilicity of the aldehyde is a direct consequence of the inductive (-I) and resonance (-R) effects of its substituents. The trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F) groups are all potent electron-withdrawing groups.

-

Trifluoromethyl Group (-CF₃): Exerts a powerful inductive effect due to the high electronegativity of fluorine atoms.

-

Chlorine (-Cl) and Fluorine (-F): Both are highly electronegative, contributing strong inductive withdrawal. While they possess a potential resonance-donating effect (+R) via their lone pairs, the inductive effect is dominant, especially for fluorine.

-

Synergistic Effect: The combined influence of these groups drastically reduces the electron density of the aromatic ring and, by extension, the carbonyl carbon, making it highly susceptible to nucleophiles.

A summary of the key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 261763-02-4 | [1] |

| Molecular Formula | C₈H₃ClF₄O | [1] |

| Molecular Weight | 226.56 g/mol | [1] |

| Density | 1.54 g/mL at 25 °C | |

| Boiling Point | 196 °C | |

| Refractive Index | n20/D 1.476 |

Spectroscopic and Computational Analysis

Table 2: Predicted and Comparative ¹³C NMR and Computational Data

| Compound | Carbonyl ¹³C Shift (δ, ppm) (Predicted) | Calculated Electrophilicity Index (ω, eV) (Hypothetical) |

| Benzaldehyde | ~192.0 | 1.95 |

| 4-Nitrobenzaldehyde | ~193.5 | 2.50 |

| This compound | ~195.0 - 197.0 | >3.00 |

Note: Data for the title compound is hypothetical and extrapolated based on the strong electron-withdrawing nature of its substituents. The electrophilicity index (ω) is a conceptual DFT metric; higher values indicate greater electrophilicity.

The logical relationship between the substituents and the resulting electrophilicity is visualized in the diagram below.

Caption: Influence of substituents on the electrophilicity of the carbonyl group.

Reactivity and Experimental Protocols

The enhanced electrophilicity of this compound makes it an ideal substrate for a variety of nucleophilic addition reactions. These include, but are not limited to, Grignard reactions, Wittig reactions, aldol condensations, and reductive aminations. The reaction rates are expected to be significantly faster compared to less substituted benzaldehydes.

Below is a representative protocol for a nucleophilic addition, specifically a Grignard reaction, which is a common application for such electrophilic aldehydes.

Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)phenylmethanol

Objective: To demonstrate the reactivity of this compound with a common organometallic nucleophile.

Materials:

-

This compound (1.0 eq, 2.27 g)

-

Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq, 4.0 mL)

-

Anhydrous diethyl ether (20 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL), dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: A 100 mL round-bottom flask is flame-dried under an inert atmosphere and allowed to cool.

-

Reagent Preparation: this compound (1.0 eq) is dissolved in anhydrous diethyl ether (10 mL) and transferred to the flask. The solution is cooled to 0 °C in an ice bath.

-

Nucleophilic Addition: Phenylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at 0 °C.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (2 x 15 mL).

-

Workup: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the desired secondary alcohol.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Workflow for the Grignard addition to the title compound.

Conclusion

This compound stands out as a highly electrophilic aromatic aldehyde due to the powerful and synergistic electron-withdrawing effects of its halogen and trifluoromethyl substituents. This property makes it a valuable reagent for creating complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. Researchers can exploit its heightened reactivity to achieve high yields and rapid reaction times in nucleophilic addition chemistry. The information and protocols provided in this guide serve as a foundational resource for the effective utilization of this potent synthetic building block.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern, featuring electron-withdrawing trifluoromethyl and chloro groups, as well as a fluoro group, imparts desirable properties to the final active pharmaceutical ingredients (APIs), such as enhanced metabolic stability and binding affinity. This document provides detailed application notes on the utility of this intermediate in the synthesis of targeted therapies, with a focus on Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. Furthermore, a representative experimental protocol for a key synthetic transformation is provided, alongside a visualization of the targeted signaling pathway.

Introduction

The trifluoromethyl group is a critical moiety in modern drug design, known to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. This compound serves as a valuable starting material for introducing this important functional group into complex molecules. Its aldehyde functionality allows for a variety of chemical transformations, most notably reductive amination, to form key amine intermediates for the synthesis of kinase inhibitors.

One of the primary applications of this intermediate is in the synthesis of potent and selective inhibitors of receptor tyrosine kinases, such as CSF-1R. CSF-1R plays a crucial role in the proliferation, differentiation, and survival of macrophages and is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] Pexidartinib, a known CSF-1R inhibitor, exemplifies the class of pharmaceuticals that can be conceptually synthesized using building blocks derived from substituted benzaldehydes.[4][5][6][7]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

| Appearance | Pale yellow to yellow solid or liquid |

| CAS Number | 261763-02-4 |

| Boiling Point | 78-80 °C at 5 mmHg |

| Density | 1.585 g/cm³ |

Application in the Synthesis of a CSF-1R Inhibitor Intermediate

This compound is an ideal precursor for the synthesis of substituted benzylamine intermediates via reductive amination. This reaction is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. The resulting benzylamine can then be incorporated into a larger molecular scaffold to generate a potent kinase inhibitor.

Below is a proposed synthetic workflow illustrating the use of this compound in the synthesis of a hypothetical kinase inhibitor intermediate.

References

- 1. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. c-Fms (CSF1R) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 4. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor | springermedizin.de [springermedizin.de]

- 6. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pexidartinib - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde, a versatile building block in medicinal chemistry and materials science.[3][4] The presence of electron-withdrawing fluoro and trifluoromethyl groups, along with a chloro substituent, presents unique challenges and opportunities for the synthesis of complex biaryl structures.[5][6] These motifs are of significant interest in drug discovery due to their prevalence in pharmacologically active compounds.[7]

The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates.[5] The aldehyde functionality on the target molecule offers a versatile handle for further synthetic transformations. This document outlines key experimental considerations, provides detailed protocols, and presents illustrative data to guide researchers in successfully employing this compound in Suzuki coupling reactions.

Key Experimental Considerations

Successful Suzuki coupling of this compound requires careful consideration of the following parameters:

-

Catalyst System: The activation of the relatively inert C-Cl bond is a critical challenge.[8] Palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, are commonly used.[2][9] The choice of phosphine ligand is paramount. Bulky, electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ are often necessary to promote the oxidative addition of the aryl chloride to the palladium center.[8][9]

-

Base: A base is required to activate the boronic acid for the transmetalation step.[2] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The strength and nature of the base can significantly influence the reaction rate and yield.[10]

-

Solvent: A mixture of an organic solvent and water is frequently employed.[2] Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[2][8] The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid.[2]

-

Reaction Temperature: The reaction temperature is a critical parameter that often requires optimization.[1] Temperatures in the range of 80-110 °C are typical for Suzuki couplings of aryl chlorides.[1]

-

Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific boronic acid coupling partners.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is suitable for a wide range of aryl and heteroaryl boronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed 1,4-dioxane

-

Degassed water

-

Nitrogen or Argon gas

Procedure:

-